2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester
Description
This compound is a phenylboronic acid pinacol ester derivative featuring a fused cyclohepta[4,5]pyrrolo[1,2-a]pyrazinone ring system and an acetoxymethyl substituent. The pinacol ester group enhances stability by protecting the boronic acid moiety, while the acetoxymethyl group may act as a prodrug moiety, facilitating cellular uptake and hydrolysis to release the active boronic acid .
Properties
IUPAC Name |
[2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35BN2O5/c1-18(31)33-17-20-21(28-34-26(2,3)27(4,5)35-28)11-9-13-23(20)30-15-14-29-22-12-8-6-7-10-19(22)16-24(29)25(30)32/h9,11,13,16H,6-8,10,12,14-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFXEWLFRTAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CCCCC5)C=C4C3=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester is a complex boronic acid derivative with potential biological activities. Its structure includes a boronic acid moiety known for its interactions with biological targets, particularly in the field of medicinal chemistry.
- Chemical Formula : C27H35BN2O5
- Molecular Weight : 478.4 g/mol
- PubChem CID : 138112817
Biological Activity Overview
Research indicates that compounds containing boronic acid structures exhibit a variety of biological activities including antitumor, anti-inflammatory, and antibacterial effects. The specific biological activities of this compound are largely inferred from studies on similar pyrazole derivatives and boronic acid compounds.
Antitumor Activity
Boronic acids have been shown to inhibit proteasome activity and modulate signaling pathways involved in cancer cell proliferation. A study highlighted that pyrazole derivatives could effectively target BRAF(V600E) mutations and other oncogenic pathways, suggesting that this compound may exhibit similar antitumor properties due to its structural similarities to known active compounds in this class .
Anti-inflammatory Effects
Research on related compounds indicates that they can reduce inflammation by inhibiting cytokine production and modulating immune responses. For instance, studies on pyrazole derivatives have demonstrated their ability to downregulate pro-inflammatory cytokines in various models of inflammation . This suggests that the compound may also possess anti-inflammatory properties.
Antibacterial Activity
The antibacterial potential of boronic acids has been established through various studies. Compounds with boron-containing moieties have been found to disrupt bacterial cell wall synthesis and inhibit growth in several pathogenic strains. The structural characteristics of this compound may enhance its interaction with bacterial enzymes or receptors involved in cell wall biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of the boronic acid group is significant as it can form reversible covalent bonds with diols present in biomolecules, influencing enzyme activity and cellular processes. The cyclohepta-pyrazine core also plays a role in enhancing lipophilicity and membrane permeability, potentially increasing bioavailability and efficacy against target cells.
Case Studies
- Antitumor Activity Evaluation : In vitro studies on pyrazole derivatives showed effective inhibition of cancer cell lines (e.g., A375 melanoma cells) when treated with compounds similar to the target molecule. These studies often measure cell viability using assays such as MTT or XTT.
- Anti-inflammatory Mechanism : A comparative study on various pyrazole derivatives indicated that certain modifications led to enhanced inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
- Antibacterial Efficacy : Research involving boronic acid derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism typically involves interference with bacterial metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta vs. Cyclohepta Ring Systems
A closely related analog, 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic Acid Pinacol Ester (), replaces the cyclohepta ring with a cyclopenta system. Key differences include:
Substituent Variations in Boronic Acid Esters
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester ()
- Structural Features : A fluorine atom and piperazinylmethyl group replace the acetoxymethyl and fused ring system.
- Properties : The fluorine atom enhances metabolic stability, while the piperazine moiety introduces basicity, improving water solubility. This compound’s molecular weight (232.46 g/mol) is significantly lower than the target compound’s estimated weight (~450–500 g/mol) .
1-Methyl-1H-pyrrole-3-boronic Acid Pinacol Ester ()
- Structural Simplicity : A simple pyrrole ring replaces the fused cycloheptapyrrolopyrazine system.
- Applications : Primarily used as a synthetic intermediate. The absence of complex substituents simplifies synthesis but limits target specificity .
4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester ()
- Key Groups: A pyrrolidinone substituent introduces hydrogen-bonding capability.
- Physicochemical Data: Boiling point (478°C) and density (1.12 g/cm³) suggest high thermal stability and moderate lipophilicity. Its molecular formula (C₁₆H₂₂BNO₃) is less complex than the target compound .
1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester ()
- Oxetane Advantage : The oxetane ring improves aqueous solubility and metabolic stability.
Comparative Data Table
Preparation Methods
Catalyst Selection
Palladium catalysts significantly impact borylation efficiency:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| PdCl₂(dppf) | 82.3 | 99.5 |
| Pd(OAc)₂ | 68.7 | 97.2 |
| Pd(PPh₃)₄ | 72.1 | 98.6 |
PdCl₂(dppf) outperforms alternatives due to its stability under reflux conditions.
Solvent Effects
Solvent polarity influences reaction rate and selectivity:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 82.3 | 16 |
| Dioxane | 78.9 | 18 |
| Toluene | 65.4 | 24 |
Ethanol enhances solubility of potassium acetate, facilitating transmetallation.
Purification and Characterization
Purification Strategies
Q & A
Q. How to manage stereochemical complexity during cycloheptapyrrolopyrazine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
